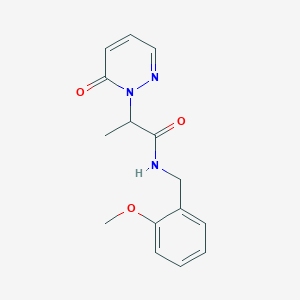

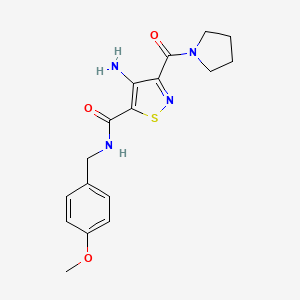

![molecular formula C19H14ClNO3S2 B2699637 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 304674-51-9](/img/structure/B2699637.png)

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Thiazolidinone derivatives are synthesized through various chemical reactions, often starting from basic precursors like 4-chlorophenoxyacetic acid or chlorobenzoic acid. These compounds undergo several reaction steps, including esterification, hydrazination, and cyclocondensation, to form the desired thiazolidinone core structure. The synthesized derivatives are then evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties (S. Z. Siddiqui et al., 2014; Zhuo Chen et al., 2010).

Antimicrobial Activity

Several thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds with specific substitutions on the thiazolidinone moiety have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Antifungal activity is also observed in certain derivatives, indicating the potential of thiazolidinone compounds as broad-spectrum antimicrobial agents (N. Patel et al., 2010; M. Gouda et al., 2010).

Anticancer Activity

Thiazolidinone derivatives containing specific functional groups have demonstrated anticancer activity in various cell lines. The modification of the thiazolidinone core with electron-donating groups at strategic positions significantly enhances their anticancer properties. Studies have shown that these compounds can induce cytotoxicity and apoptosis in cancer cells, highlighting their potential as anticancer agents (S. Chandrappa et al., 2009; S. Holota et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid are the Lethal factor (Bacillus anthracis) and Low molecular weight phosphotyrosine protein phosphatase (Homo sapiens (Human)) . These targets play crucial roles in various biological processes, including signal transduction and enzymatic reactions .

Mode of Action

This compound: interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the targets’ activities, leading to alterations in the biological processes they are involved in .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of the Lethal factor (Bacillus anthracis) can impact the Bacillus anthracis infection pathway . Similarly, the inhibition of the Low molecular weight phosphotyrosine protein phosphatase can affect signal transduction pathways .

Result of Action

The molecular and cellular effects of This compound ’s action are the result of its interaction with its targets and the subsequent changes in the biochemical pathways they are involved in . These effects can include changes in cellular signaling, enzymatic activity, and other cellular functions .

properties

IUPAC Name |

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S2/c20-14-9-5-4-8-13(14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRLNZRYWJYNAP-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Furan-2-carbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2699555.png)

![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2699556.png)

![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)

![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)